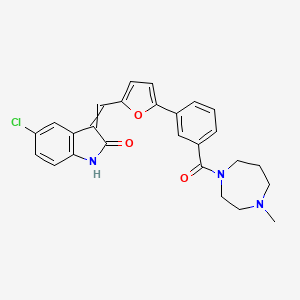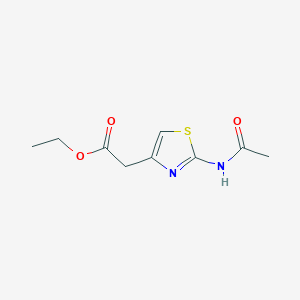![molecular formula C8H7N3O B8770382 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxaldehyde](/img/structure/B8770382.png)
1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde is a heterocyclic compound with the molecular formula C8H7N3O.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with glyoxal in the presence of a suitable catalyst . The reaction conditions often require a solvent such as ethanol and a temperature range of 60-80°C to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxaldehyde involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
- 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde
- 5-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
- 1-Methyl-5-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde
Uniqueness: 1-Methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde stands out due to its specific structural configuration, which imparts unique reactivity and binding properties.
Propriétés
Formule moléculaire |
C8H7N3O |
|---|---|
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
1-methylimidazo[4,5-c]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H7N3O/c1-11-7-2-3-9-4-6(7)10-8(11)5-12/h2-5H,1H3 |
Clé InChI |
WQQQKOUIYMCYMQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=NC=C2)N=C1C=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-cyano-5-(1-methylethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B8770346.png)


![Acetamide, N-(4,5,6,7-tetrahydro-7-oxobenzo[b]thien-4-yl)-](/img/structure/B8770370.png)


![[3-(Hydroxymethyl)-2,2,3-trimethylcyclopentyl]methanol](/img/structure/B8770403.png)



